2-{[10-(Thiophen-3-YL)decyl]oxy}oxane
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Overview
Description
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is a compound that features a thiophene ring attached to a decyl chain, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving halogenation followed by nucleophilic substitution.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the decyl chain and oxane ring contribute to the compound’s overall hydrophobicity and stability . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group at position 2.
Uniqueness
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is unique due to its combination of a thiophene ring, a decyl chain, and an oxane ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
CAS No. |
821781-12-8 |
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Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(10-thiophen-3-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-11-18-13-16-22-17-18)2-4-6-9-14-20-19-12-8-10-15-21-19/h13,16-17,19H,1-12,14-15H2 |
InChI Key |
KJLJOTWIRURCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CSC=C2 |
Origin of Product |
United States |
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